molecular formula C15H21NO B14679702 N-(1-Benzylcyclopentyl)propanamide CAS No. 37717-89-8

N-(1-Benzylcyclopentyl)propanamide

Cat. No.: B14679702
CAS No.: 37717-89-8
M. Wt: 231.33 g/mol
InChI Key: JRCZFPGAIMFDLY-UHFFFAOYSA-N
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Description

N-(1-Benzylcyclopentyl)propanamide is an organic compound belonging to the class of amides. Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N). This compound is structurally unique due to the presence of a benzyl group attached to a cyclopentyl ring, which is further connected to a propanamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Benzylcyclopentyl)propanamide can be achieved through several methods:

    Condensation Reaction: One common method involves the condensation of 1-benzylcyclopentanone with propanoic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus pentachloride.

    Amidation Reaction: Another approach is the direct amidation of 1-benzylcyclopentanone with propanamide in the presence of a catalyst such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound often involves large-scale amidation reactions using optimized catalysts and reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are commonly employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-(1-Benzylcyclopentyl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), borane (BH3)

    Substitution: Nitric acid (HNO3), halogens (Cl2, Br2)

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Amines

    Substitution: Nitrated or halogenated derivatives

Mechanism of Action

The mechanism of action of N-(1-Benzylcyclopentyl)propanamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    N-Benzylpropanamide: Similar structure but lacks the cyclopentyl ring.

    Cyclopentylpropanamide: Similar structure but lacks the benzyl group.

    N-(1-Benzylcyclopentyl)acetamide: Similar structure but has an acetamide moiety instead of propanamide.

Uniqueness

N-(1-Benzylcyclopentyl)propanamide is unique due to the presence of both a benzyl group and a cyclopentyl ring, which confer distinct chemical and biological properties. This structural combination enhances its potential for diverse applications in research and industry .

Properties

CAS No.

37717-89-8

Molecular Formula

C15H21NO

Molecular Weight

231.33 g/mol

IUPAC Name

N-(1-benzylcyclopentyl)propanamide

InChI

InChI=1S/C15H21NO/c1-2-14(17)16-15(10-6-7-11-15)12-13-8-4-3-5-9-13/h3-5,8-9H,2,6-7,10-12H2,1H3,(H,16,17)

InChI Key

JRCZFPGAIMFDLY-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1(CCCC1)CC2=CC=CC=C2

Origin of Product

United States

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